molecular formula C22H27FO4 B601168 Dexamethasone-17(20)-enol-21-aldehyde CAS No. 6762-51-2

Dexamethasone-17(20)-enol-21-aldehyde

Cat. No.: B601168
CAS No.: 6762-51-2
M. Wt: 374.46
InChI Key:
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Biochemical Analysis

Biochemical Properties

Dexamethasone-17(20)-enol-21-aldehyde interacts with various enzymes, proteins, and other biomolecules. It is known to be an enzyme inhibitor, particularly of the CYP3A enzyme . The nature of these interactions is often inhibitory, affecting the function and activity of these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the activity of CYP3A when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by binding to the glucocorticoid receptor, leading to changes in gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Specific information about any transporters or binding proteins it interacts with, as well as effects on its localization or accumulation, is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone-17(20)-enol-21-aldehyde involves multiple steps, starting from dexamethasoneThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone-17(20)-enol-21-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-KNUORSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747582
Record name (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6762-51-2
Record name (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone-17(20)-enol-21-aldehyde
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Dexamethasone-17(20)-enol-21-aldehyde
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Reactant of Route 6
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